![molecular formula C21H21N3O3 B5549656 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and interactions with different chemical entities to form the desired molecular structure. For example, compounds with the 1,3,4-oxadiazole moiety are typically synthesized through reactions involving thioamides and chloroacetoacetate or by cyclization of sydnone with ammonium sulfide (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide typically involves spectral techniques such as IR, 1H NMR, and MS spectra to establish the structure. Crystallographic studies provide insights into the geometries around atoms in complexes and the overall molecular architecture (Deligeer Wang et al., 2011).
Chemical Reactions and Properties
The chemical properties of compounds containing the 1,3,4-oxadiazole ring include their reactivity in forming new derivatives through substitution reactions. These reactions are crucial for developing compounds with potential biological activities. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized, demonstrating the versatility of the oxadiazole moiety in chemical synthesis (P. R. Latthe & B. V. Badami, 2007).
Scientific Research Applications
Anticancer Properties
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide and its derivatives have been studied for their potential in anticancer applications. A related compound, involving an oxadiazole ring, exhibited significant anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. This suggests the potential of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Compounds with oxadiazole structures have been shown to possess antimicrobial properties. This is relevant to N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide, as its structure may contribute to similar antimicrobial effects. Studies have indicated effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anti-tubercular Activity
Some derivatives of oxadiazole have demonstrated potent anti-tubercular activity. Given the structural similarities, N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide might also be effective in this regard. The activity against Mycobacterium tuberculosis has been found to be significant in some oxadiazole derivatives (Shruthi et al., 2016).
Role in Chemical Synthesis
Oxadiazole derivatives have been used in various chemical synthesis processes. These compounds have been incorporated into larger molecular structures, suggesting that N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide could be a valuable building block in synthetic chemistry (Wang et al., 2004).
Corrosion Inhibition
Oxadiazole compounds have been explored as corrosion inhibitors. This indicates a potential application of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide in protecting metals against corrosion, especially in acidic environments (Ammal et al., 2018).
properties
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(17-13-16-8-4-5-9-18(16)26-14-17)22-11-10-20-23-19(24-27-20)12-15-6-2-1-3-7-15/h1-9,17H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCNQKRADDERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCCC3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide |
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